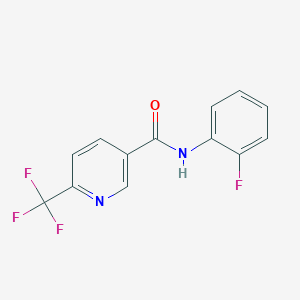

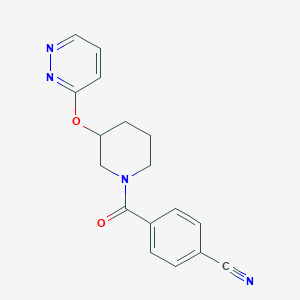

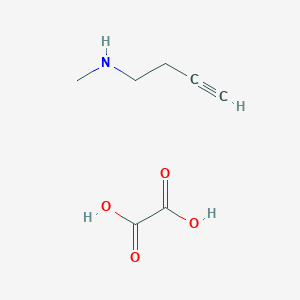

![molecular formula C15H24N2O B2576876 1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one CAS No. 2415538-95-1](/img/structure/B2576876.png)

1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and odor.

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction.Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them.Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. It includes the reactants, products, and the conditions under which the reaction occurs.Physical And Chemical Properties Analysis

This involves understanding the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).科学研究应用

Green Synthesis and Chemoselectivity

A green, chemoselective approach has been developed for synthesizing N-(2-azetidinonyl) 2,5-disubstituted pyrroles, combining pyrrole and 2-azetidinone scaffolds. This method is notable for its eco-friendliness, utilizing bismuth nitrate pentahydrate as a catalyst under microwave irradiation, which simplifies the synthesis of biologically significant pyrrole derivatives (D. Bandyopadhyay, Elvira Rhodes, B. Banik, 2013).

Stereospecific Synthesis

Research into the stereospecific synthesis of pyrrolidines from sugar-derived enones demonstrates the versatility of these compounds in generating enantiomerically pure pyrrolidines, highlighting their potential for creating complex, bioactive molecules (Guillermo A Oliveira Udry, Evangelina Repetto, O. Varela, 2014).

Novel Catalytic Methods

An iodine-catalyzed synthesis method for 3-pyrrole-substituted 2-azetidinones demonstrates the efficiency of combining molecular iodine and microwave irradiation. This catalytic approach facilitates the rapid synthesis of a range of 3-pyrrole-substituted 2-azetidinones with diverse substituents, offering a pathway to optically pure compounds (D. Bandyopadhyay, Jessica Cruz, R. N. Yadav, B. Banik, 2012).

Antimicrobial Activity

Investigations into nitrogen-carbon-linked (azolylphenyl)oxazolidinones show that modifications of this structure can enhance activity against Gram-negative bacteria. This research underscores the importance of such compounds in developing new antibiotics, with specific alterations leading to improved efficacy against challenging pathogens like Haemophilus influenzae and Moraxella catarrhalis (M. Genin et al., 2000).

Cyclization and Nucleophilic Substitution

A gold(I)-catalyzed method enables the efficient synthesis of polysubstituted pyrrolin-4-ones from 1-(N-sulfonylazetidin-2-yl) ynones, showcasing the potential for creating structurally complex and functionally diverse molecules through catalyzed cyclization and nucleophilic substitution (Solène Miaskiewicz, Jean‐Marc Weibel, P. Pale, A. Blanc, 2016).

安全和危害

This involves understanding the potential risks associated with the compound, including toxicity, flammability, and environmental impact.

未来方向

This involves speculating on potential future research directions, such as new synthetic methods, applications, or theoretical studies.

I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!

属性

IUPAC Name |

1-[3-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]pent-4-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-2-3-7-15(18)17-10-14(11-17)16-8-12-5-4-6-13(12)9-16/h2,12-14H,1,3-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFORPIITZYTFFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCC(=O)N1CC(C1)N2CC3CCCC3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-{Octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)pent-4-en-1-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

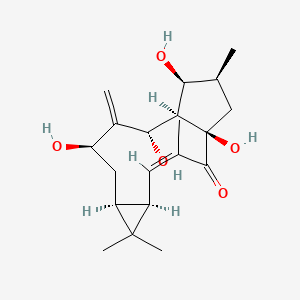

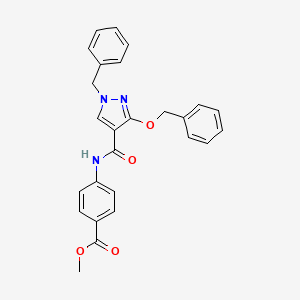

![5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2576794.png)

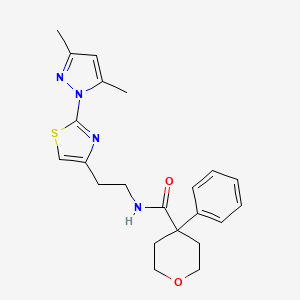

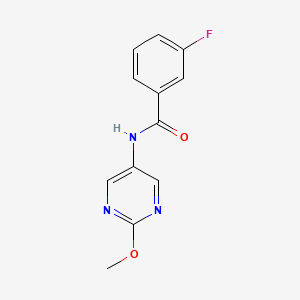

![2-{[3-allyl-5-(2-furyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2576795.png)

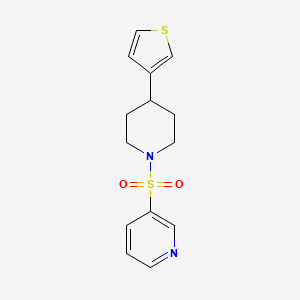

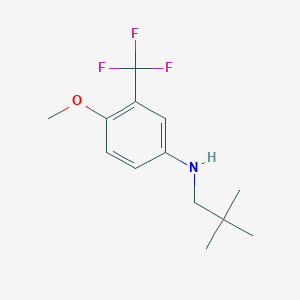

![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(2-methoxyphenyl)methanone](/img/structure/B2576800.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2576802.png)

![2-[4-(2-Methylpropyl)phenyl]imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2576814.png)